2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide
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Overview
Description
2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide is a complex organic compound that features a thiazole ring, a piperidine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile.
Formation of the Acetamide Group: The acetamide group is usually introduced through acylation reactions, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (chlorine, bromine) or nitrating agents.
Major Products
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups onto the thiazole ring.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Research: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The exact mechanism of action of 2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide would depend on its specific biological target. Generally, compounds with thiazole and piperidine rings can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The acetamide group may also play a role in binding to the active site of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2-((2-oxo-2-(morpholin-4-yl)ethyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide: Similar structure but with a morpholine ring instead of a piperidine ring.
2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
The presence of the piperidine ring in 2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide may confer unique pharmacological properties, such as enhanced binding affinity or selectivity for certain biological targets. Additionally, the specific arrangement of functional groups can influence the compound’s reactivity and stability.
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S2/c1-14-5-7-15(8-6-14)16-11-26-19(20-16)21-17(23)12-25-13-18(24)22-9-3-2-4-10-22/h5-8,11H,2-4,9-10,12-13H2,1H3,(H,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDQHSAWGRTQMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSCC(=O)N3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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